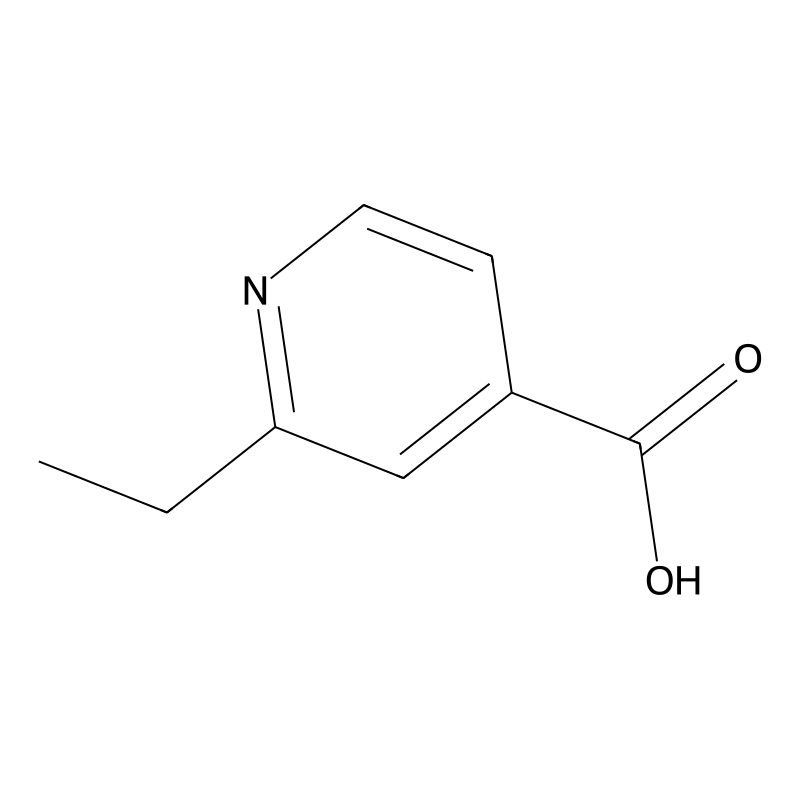

2-Ethylisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Ethylisonicotinic acid is a pyridinecarboxylic acid derivative distinguished by an ethyl group at the 2-position and a carboxyl group at the 4-position. This specific substitution pattern makes it a critical, non-interchangeable precursor for the synthesis of the second-line antitubercular drug ethionamide. Beyond its pharmaceutical role, its structure provides unique steric and electronic properties, influencing its function as a ligand in coordination chemistry and as a component in advanced materials, setting it apart from its parent compound, isonicotinic acid.

Research Procurement Fit

References

- [1] Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry, 277(15), 12824–12829.

- [2] DeBarber, A. E., Mdluli, K., Bosman, M., Barry, C. E., & Schroeder, B. G. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 97(17), 9677–9682.

- [3] Quemard, A., Laneelle, G., & Lacave, C. (1992). Mycolic acid synthesis: a target for ethionamide in mycobacteria?. Antimicrobial agents and chemotherapy, 36(6), 1316–1321.

Direct substitution of 2-ethylisonicotinic acid with its parent compound, isonicotinic acid, or its positional isomers (nicotinic or picolinic acid) will lead to process and product failure in its most critical applications. The 2-ethyl group is essential for the bioactivity of its major derivative, the antitubercular drug ethionamide; its absence prevents the formation of the correct active metabolite. In materials science and coordination chemistry, this alkyl group introduces significant steric hindrance that fundamentally alters molecular packing, coordination geometry, and the resulting properties of metal complexes compared to the unsubstituted isonicotinic acid framework. This steric influence is not a minor perturbation but a primary driver of the final material's structure and function, making analogs unsuitable for applications designed around 2-ethylisonicotinic acid.

Substitution Risk

Recognized ethionamide metabolite; isonicotinic acid lacks this identity, disrupting analytical method validity.

Cannot access patented ethionamide synthetic route; structural mismatch alters chromatographic and solubility profiles.

References

- [5] Wang, F., Langley, G. W., Gulten, G., Dover, L. G., Besra, G. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. The Journal of experimental medicine, 204(1), 73–78.

- [11] Guesmi, A., et al. (2013). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 15(44), 9140-9151.

- [25] Steric effects. Wikipedia.

Essential and Non-Interchangeable Precursor for the Antitubercular Drug Ethionamide

2-Ethylisonicotinic acid is the required starting material for the synthesis of ethionamide (2-ethyl-4-pyridinecarbothioamide), a key second-line drug for treating multidrug-resistant tuberculosis (MDR-TB). The drug's mechanism relies on the 2-ethyl group. Ethionamide is a prodrug activated by the mycobacterial enzyme EthA, which ultimately inhibits mycolic acid synthesis via the InhA enzyme. The parent compound, isonicotinic acid, is the precursor to a different first-line drug, isoniazid, which has a distinct activation pathway via the KatG enzyme. Resistance to isoniazid does not confer resistance to ethionamide in many cases, precisely because of the different structures and activation mechanisms dictated by the presence or absence of the 2-ethyl group.

| Evidence Dimension | Required Precursor for Bioactive Drug Synthesis |

| Target Compound Data | Serves as the exclusive precursor to Ethionamide, a second-line MDR-TB drug activated by the EthA enzyme. |

| Comparator Or Baseline | Isonicotinic Acid: Precursor to Isoniazid, a first-line TB drug activated by the KatG enzyme. |

| Quantified Difference | Qualitative but absolute: Substitution is impossible. Using isonicotinic acid yields a completely different drug (Isoniazid) with a different resistance profile. |

| Conditions | Synthesis of antitubercular agents for treating *Mycobacterium tuberculosis*. |

For any process aimed at synthesizing ethionamide to combat MDR-TB, 2-ethylisonicotinic acid is the only valid procurement choice; isonicotinic acid is not a substitute.

Altered Thermal Stability Profile Compared to Isonicotinic Acid

The thermal behavior of 2-ethylisonicotinic acid differs significantly from its parent compound, isonicotinic acid, a critical consideration for process chemistry and materials synthesis at elevated temperatures. Isonicotinic acid undergoes sublimation starting around 200 °C, with a melting point reported at approximately 315 °C. This tendency to sublime can complicate melt processing and high-temperature reactions. While specific sublimation data for 2-ethylisonicotinic acid is not readily available for direct comparison, the addition of the ethyl group alters the intermolecular forces and crystal packing, which is expected to change its volatility and thermal decomposition profile, requiring distinct process parameters from those established for isonicotinic acid.

| Evidence Dimension | Thermal Behavior (Melting/Sublimation) |

| Target Compound Data | Expected to have a distinct thermal profile due to the 2-ethyl group, altering melting and sublimation behavior. |

| Comparator Or Baseline | Isonicotinic Acid: Begins to sublime at ~200 °C; melts at ~315 °C. |

| Quantified Difference | Qualitative difference in phase transition behavior, critical for high-temperature process design. |

| Conditions | Thermal analysis (TG/DSC). |

Process chemists must select this specific compound if the established protocol requires its unique thermal properties, as substituting with isonicotinic acid would necessitate complete process re-optimization due to different sublimation and melting characteristics.

Steric Control in Coordination Chemistry: Directing Supramolecular Architecture

The 2-ethyl group provides significant steric hindrance that is absent in isonicotinic acid, enabling precise control over the final structure of coordination polymers and metal complexes. Studies on related systems demonstrate that seemingly minor changes from a hydrogen to a methyl, and then to an ethyl group, can drastically alter the dimensionality of a coordination network, shifting it from a 3D network to a 1D chain or 2D layer. While a direct comparison using 2-ethylisonicotinic acid was not found, the principle of steric control is well-established. The bulk of the ethyl group adjacent to the nitrogen atom restricts the available coordination angles and approaches of metal centers, preventing the formation of densely packed structures that might be accessible with the less-hindered isonicotinic acid.

| Evidence Dimension | Steric Hindrance Effect on Coordination Network Dimensionality |

| Target Compound Data | The 2-ethyl group provides significant steric bulk, influencing coordination geometry and favoring less-dense or lower-dimensionality structures. |

| Comparator Or Baseline | Isonicotinic Acid: Lacks steric hindrance at the 2-position, allowing for potentially denser and higher-dimensionality coordination networks. |

| Quantified Difference | Qualitative but architecturally definitive: leads to fundamentally different crystal structures (e.g., 1D vs. 3D networks). |

| Conditions | Self-assembly of metal-ligand coordination networks (crystal engineering). |

For researchers in crystal engineering or MOF synthesis, this compound is procured specifically to exploit its steric properties to target unique, less-compact topologies that are inaccessible using isonicotinic acid.

Mandatory Precursor for Ethionamide Synthesis in Pharmaceutical Manufacturing

This compound is the specified and required raw material for the industrial synthesis of ethionamide, a critical second-line antibiotic for treating multidrug-resistant tuberculosis. Its unique structure is indispensable for the final drug's bio-activation and efficacy.

Targeting Specific Topologies in Crystal Engineering and MOF Research

As a ligand in coordination chemistry, 2-ethylisonicotinic acid is selected when the research goal is to use steric hindrance to prevent the formation of common, densely-packed structures and instead target unique, lower-dimensional, or more open frameworks that cannot be achieved with the smaller isonicotinic acid.

Development of Process Chemistries Requiring Specific Thermal Profiles

This compound is suitable for processes where the sublimation profile of isonicotinic acid is problematic. Its distinct thermal properties necessitate its use in synthetic routes that have been specifically optimized for its melting and decomposition behavior, ensuring reproducibility and preventing process failures associated with unintended phase changes.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types